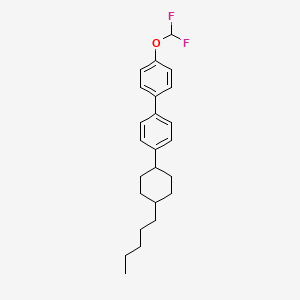
4-(Difluoromethoxy)-4'-(4-pentylcyclohexyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-4’-(4-pentylcyclohexyl)biphenyl is a chemical compound that belongs to the class of biphenyl derivatives These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-4’-(4-pentylcyclohexyl)biphenyl typically involves multiple steps, including the formation of the biphenyl core and the introduction of the difluoromethoxy and pentylcyclohexyl groups. Common synthetic routes may include:
Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst to form the biphenyl core.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate reagents such as difluoromethyl ethers.
Introduction of Pentylcyclohexyl Group: The pentylcyclohexyl group can be introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethoxy)-4’-(4-pentylcyclohexyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions may result in the formation of new functionalized biphenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities and interactions with biological targets.
Medicine: The compound could be explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: It may find applications in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)-4’-(4-pentylcyclohexyl)biphenyl depends on its specific interactions with molecular targets. These interactions may involve binding to specific receptors, enzymes, or other biomolecules, leading to various biological effects. The pathways involved in these interactions can be studied using techniques such as molecular docking, biochemical assays, and cellular studies.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methoxy)-4’-(4-pentylcyclohexyl)biphenyl: This compound is similar but lacks the difluoromethoxy group.
4-(Difluoromethoxy)-4’-(4-hexylcyclohexyl)biphenyl: This compound has a hexyl group instead of a pentyl group.
Uniqueness
The presence of the difluoromethoxy group in 4-(Difluoromethoxy)-4’-(4-pentylcyclohexyl)biphenyl imparts unique chemical properties, such as increased lipophilicity and potential interactions with biological targets. The pentylcyclohexyl group also contributes to the compound’s distinct physical and chemical characteristics.
Propiedades
Fórmula molecular |
C24H30F2O |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C24H30F2O/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)27-24(25)26/h10-19,24H,2-9H2,1H3 |
Clave InChI |
CQIBOSGLQWPHGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol](/img/structure/B12449785.png)
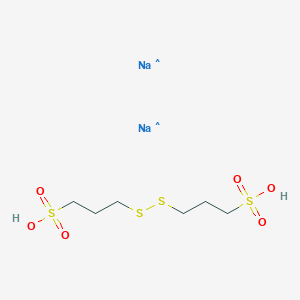
![[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron](/img/structure/B12449794.png)

![tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12449800.png)
![1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B12449804.png)
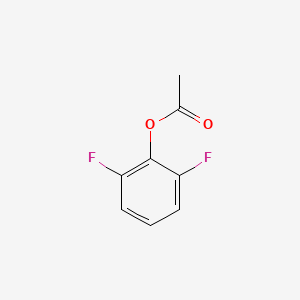
![1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium](/img/structure/B12449811.png)
![4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12449819.png)
![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate](/img/structure/B12449827.png)
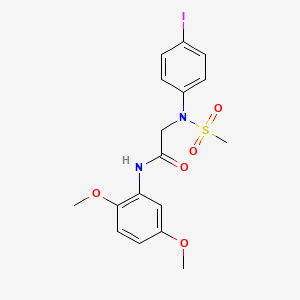
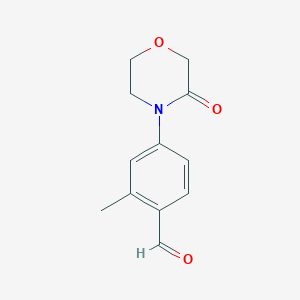
amine hydrochloride](/img/structure/B12449846.png)
